N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
Description
Role of Triazolo[4,3-a]Pyrazine Scaffold in Bioactive Compound Design
The triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic system widely utilized in medicinal chemistry due to its capacity to engage in diverse non-covalent interactions with biological targets. Its fused bicyclic structure combines a triazole ring (providing hydrogen bond acceptors and donors) with a pyrazine moiety (offering π-π stacking capabilities), creating a planar geometry that facilitates penetration into hydrophobic binding pockets.
In adenosine receptor antagonists, this scaffold’s nitrogen-rich framework enables selective interactions with polar residues in the orthosteric binding site. For instance, 8-amino-2-aryl-1,2,4-triazolopyrazin-3-one derivatives exhibit nanomolar affinity for the hA2A adenosine receptor, attributed to hydrogen bonding between the triazole N3 atom and Thr168 residue, complemented by hydrophobic contacts from aryl substituents. Similarly, the scaffold forms the core of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, where its electron-deficient pyrazine ring stabilizes interactions with the catalytic serine residue.
The scaffold’s versatility is further demonstrated in antibacterial agents, where derivatives bearing ethylenediamine side chains exhibit π-cation interactions with DNA gyrase. These examples underscore its adaptability in targeting enzymes, receptors, and nucleic acids.
Critical Substituent Modifications Influencing Target Affinity and Selectivity
Substituent engineering on the triazolopyrazine scaffold profoundly modulates pharmacological properties. Key modifications in the target compound include:
- 7-(3,4-Dimethylphenyl) Group : The 3,4-dimethylphenyl substituent at position 7 enhances lipophilicity, promoting membrane permeability and hydrophobic interactions with target proteins. Comparative studies on triazolopyrazine-based antimalarials reveal that bulky aryl groups at this position improve Plasmodium falciparum inhibition by occupying hydrophobic subpockets in dihydroorotate dehydrogenase.
- 3-Sulfanyl Acetamide Side Chain : The sulfanyl group at position 3 introduces potential for disulfide bond formation with cysteine residues or metal coordination. In antibacterial triazolopyrazines, analogous thioether linkages enhance DNA gyrase inhibition by facilitating interactions with Mg²⁺ ions in the enzyme’s active site.
- N-(2,3-Dimethoxybenzyl) Moiety : The 2,3-dimethoxyphenyl group contributes to hydrogen bonding via methoxy oxygen atoms while increasing metabolic stability through steric hindrance of oxidative enzymes. This aligns with findings in anticancer pyrazolotriazines, where methoxy-substituted aryl groups improve tumor cell selectivity.
A structure-activity relationship (SAR) analysis of related compounds highlights that electron-donating groups (e.g., methyl, methoxy) on aryl substituents enhance target affinity by stabilizing charge-transfer complexes. For example, 4-methoxyphenyl derivatives show 10-fold higher hA2A receptor binding (Ki = 2.9 nM) compared to unsubstituted analogs.
Comparative Pharmacophore Mapping Against Related Antimalarial and Anticancer Agents
Pharmacophore models for triazolopyrazine derivatives emphasize three critical features:
- Hydrophobic aromatic/hydrocarbon regions (e.g., dimethylphenyl groups)
- Hydrogen bond acceptors (e.g., triazole N atoms, sulfanyl groups)
- Electron-rich π systems (e.g., pyrazine ring)
The target compound shares pharmacophoric similarities with antimalarial triazolopyrazines but diverges in substituent strategy. While fluorinated C-8 substituents in Series 4 analogs reduce Plasmodium inhibition, the dimethylphenyl group in this compound may better occupy hydrophobic niches. Compared to pyrazolo[4,3-e]triazine anticancer agents, which rely on sulfonamide groups for carbonic anhydrase IX inhibition, the sulfanyl acetamide chain here could mimic sulfonamide binding while offering improved solubility.
Docking studies on analogous systems suggest that the 3-sulfanyl group positions the acetamide side chain to interact with catalytic residues, while the dimethylphenyl group stabilizes binding through van der Waals contacts. This dual mechanism aligns with the pharmacophore model AHH.14 (two hydrophobic regions, one H-bond acceptor) validated for pyrazole-based antiproliferative agents.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[[7-(3,4-dimethylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c1-15-8-9-18(12-16(15)2)28-10-11-29-22(23(28)31)26-27-24(29)34-14-20(30)25-13-17-6-5-7-19(32-3)21(17)33-4/h5-12H,13-14H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWJRWBFNCADHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NCC4=C(C(=CC=C4)OC)OC)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine and nitrile precursors under acidic or basic conditions.
Introduction of the dimethoxyphenyl group: This step involves the alkylation of the triazolopyrazine core with 2,3-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the dimethylphenyl group: This is accomplished through a nucleophilic substitution reaction using 3,4-dimethylphenylamine and a suitable leaving group on the triazolopyrazine core.
Formation of the acetamide linkage: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base to form the acetamide linkage.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated reagents such as bromoacetyl bromide in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the halogenated reagent used.
Scientific Research Applications
N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to downstream effects on cellular pathways. Additionally, it may interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous triazolo-pyrazine and acetamide derivatives reported in the literature. Key comparisons include:
Structural Analogues
Pharmacokinetic and Substituent Effects
- Sulfanyl vs. Sulfonamide Groups: Methyl sulfonamide substituents (e.g., in thiazolo-pyridine derivatives) are associated with prolonged half-lives and improved absorption .
- Aryl Substituents : The 3,4-dimethylphenyl group at position 7 increases lipophilicity, likely enhancing membrane permeability. In contrast, the 2,3-dimethoxyphenylmethyl group on the acetamide chain introduces steric bulk and electron-donating effects, which may optimize binding pocket interactions .
Research Findings and Structure-Activity Relationships (SAR)
Core Structure Influence: Triazolo[4,3-a]pyrazine cores exhibit superior target affinity compared to benzothieno-triazolopyrimidines, as seen in lower IC₅₀ values for kinase inhibitors . Benzo-oxazolo cores (e.g., Compound 69) prioritize solubility over potency, suggesting a trade-off in scaffold design .
Substituent Effects :
- Position 7 (Aryl Groups) : 3,4-Dimethylphenyl in the target compound may enhance hydrophobic interactions vs. 3-methylpiperidinyl (), which introduces basicity and solubility .
- Position 3 (Sulfanylacetamide) : The sulfanyl linkage’s flexibility and electron profile improve binding vs. rigid sulfonamides, though metabolic stability may vary .
Biological Activity
N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a triazolo-pyrazine core linked to a methoxy-substituted phenyl group. The synthesis typically involves multi-step organic reactions:
- Condensation Reactions : Combining 2,3-dimethoxybenzaldehyde with appropriate amines.
- Reduction Reactions : Reducing intermediates to form the final acetamide product.
- Acylation Reactions : Reacting the amine with acyl chlorides.
These reactions often require controlled conditions to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. For instance, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.
- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
Case Studies
Several studies have investigated the efficacy of this compound:
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Study on Cancer Cell Lines :
- In a study involving multiple cancer cell lines (A549, MCF7), the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
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Antioxidant Activity Assessment :
- A comparative analysis against standard antioxidants like ascorbic acid revealed that the compound's antioxidant activity was comparable, indicating its potential for therapeutic applications in oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
